molecular formula C6H6INOS B13148300 N-(4-Iodothiophen-2-yl)acetamide

N-(4-Iodothiophen-2-yl)acetamide

Cat. No.: B13148300
M. Wt: 267.09 g/mol
InChI Key: IUIXCBBZHVFRHX-UHFFFAOYSA-N
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Description

N-(4-Iodothiophen-2-yl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of an iodine atom at the 4-position of the thiophene ring and an acetamide group at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodothiophen-2-yl)acetamide typically involves the iodination of thiophene followed by acetamidation. One common method is the iodination of 2-thiophenecarboxylic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 4-position. The resulting 4-iodo-2-thiophenecarboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with ammonia or an amine to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-Iodothiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Iodothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and thiophene ring can interact with biological targets through halogen bonding, π-π interactions, and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

  • N-(4-Bromothiophen-2-yl)acetamide
  • N-(4-Chlorothiophen-2-yl)acetamide
  • N-(4-Fluorothiophen-2-yl)acetamide

Comparison: N-(4-Iodothiophen-2-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger size and higher polarizability of iodine compared to bromine, chlorine, and fluorine result in stronger halogen bonding and different reactivity patterns. This uniqueness makes this compound a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H6INOS

Molecular Weight

267.09 g/mol

IUPAC Name

N-(4-iodothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6INOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9)

InChI Key

IUIXCBBZHVFRHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CS1)I

Origin of Product

United States

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